molecular formula C20H17FN6 B2719014 N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine CAS No. 946217-95-4

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine

Cat. No.: B2719014
CAS No.: 946217-95-4
M. Wt: 360.396
InChI Key: LOUCUJSIPGHYIC-UHFFFAOYSA-N
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Description

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available aromatic amines and pteridine derivatives. The synthetic route may include:

    Nucleophilic Substitution: Aromatic amines react with halogenated pteridine derivatives under basic conditions.

    Condensation Reactions: Formation of the pteridine ring system through cyclization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Continuous Flow Chemistry: Implementation of continuous flow reactors for large-scale production.

    Automation: Use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N4-(2,4-dimethylphenyl)-N2-(3-chlorophenyl)pteridine-2,4-diamine
  • N4-(2,4-dimethylphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine

Uniqueness

N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is unique due to the presence of both 2,4-dimethylphenyl and 3-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6/c1-12-6-7-16(13(2)10-12)25-19-17-18(23-9-8-22-17)26-20(27-19)24-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUCUJSIPGHYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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